![molecular formula C10H11N3O2 B13286606 Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13286606.png)
Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate typically involves the reaction of a pyrimidine derivative with an appropriate alkyne and amine. One common method includes:
Starting Materials: Pyrimidine-5-carboxylate, but-3-yn-2-amine, and methyl iodide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The pyrimidine-5-carboxylate is first methylated using methyl iodide. The resulting intermediate is then reacted with but-3-yn-2-amine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or H₂O₂ in the presence of a catalyst.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of antiviral, anticancer, and anti-inflammatory agents.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Materials Science: It is investigated for its potential use in organic electronics and as a building block for novel polymers.
Mechanism of Action
The mechanism of action of Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminopyrimidine-5-carboxylate: Lacks the but-3-yn-2-yl group, making it less versatile in chemical reactions.
Ethyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
Uniqueness
Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate is unique due to the presence of the but-3-yn-2-yl group, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 4-(but-3-yn-2-ylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-4-7(2)13-9-8(10(14)15-3)5-11-6-12-9/h1,5-7H,2-3H3,(H,11,12,13) |
InChI Key |
SRLUSPONLMIDMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=NC=NC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-N-{3-[(propan-2-yl)amino]propyl}methanesulfonamide](/img/structure/B13286523.png)
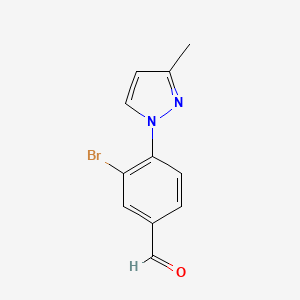

![benzyl N-{3-[(chlorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13286531.png)
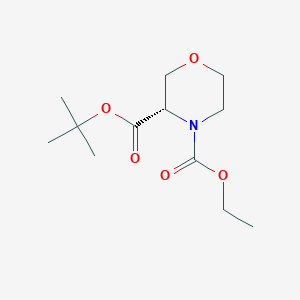
![1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13286539.png)
![7-tert-Butyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13286543.png)
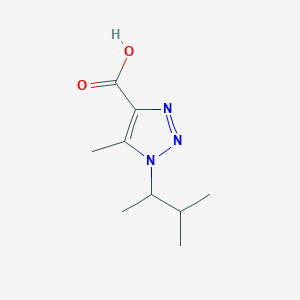
![1-{[1-(Iodomethyl)cyclopentyl]oxy}-3-methylcyclohexane](/img/structure/B13286565.png)
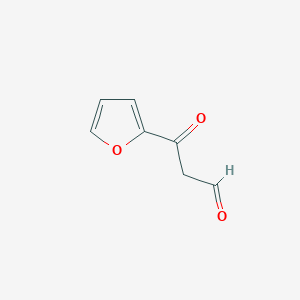
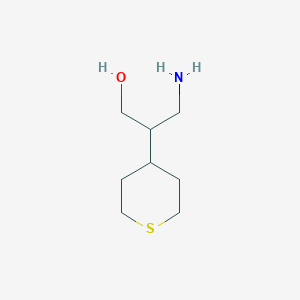
![2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid](/img/structure/B13286589.png)
![2-{[(3,4-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13286590.png)

